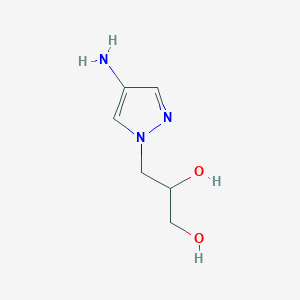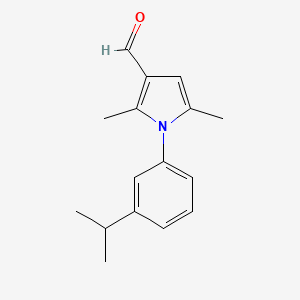
1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with a unique structure that combines a pyrrole ring with an aldehyde functional group and an isopropyl-substituted phenyl group
Métodos De Preparación
The synthesis of 1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an isopropyl group is added to a phenyl ring.
Aldehyde Functionalization: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where a formyl group is added to the pyrrole ring using a formylating agent like DMF and POCl3.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aldehyde-containing molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, which can be important in enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole: Lacks the aldehyde group, which significantly alters its reactivity and applications.
1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid:
1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol:
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications.
Propiedades
Fórmula molecular |
C16H19NO |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-(3-propan-2-ylphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C16H19NO/c1-11(2)14-6-5-7-16(9-14)17-12(3)8-15(10-18)13(17)4/h5-11H,1-4H3 |
Clave InChI |
QQBPJAOBKVRDRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=CC=CC(=C2)C(C)C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


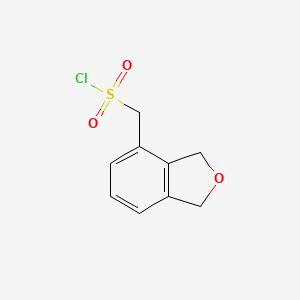

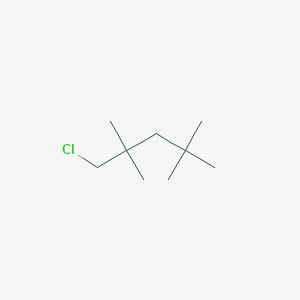
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)
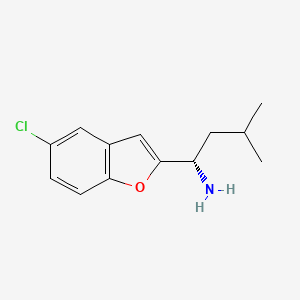
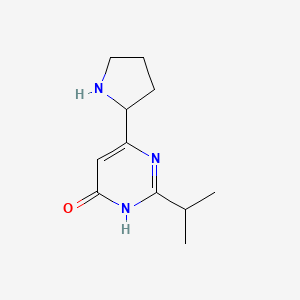
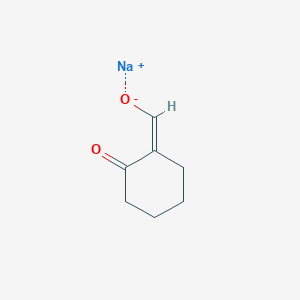
![5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13168793.png)
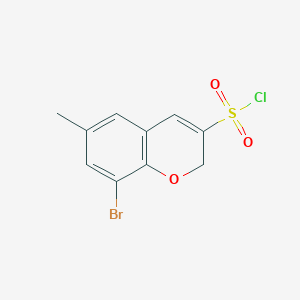
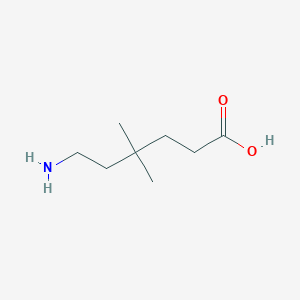

![N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B13168813.png)
